molecular formula C5H2Cl2N2O2 B033049 2,4-Dichloro-5-nitropyridine CAS No. 4487-56-3

2,4-Dichloro-5-nitropyridine

Cat. No. B033049
M. Wt: 192.98 g/mol
InChI Key: RZVJQUMDJUUBBF-UHFFFAOYSA-N
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Patent
US07547779B2

Procedure details

The product from Step 2 (40.0 g, 229 mmol) was suspended in toluene (300 mL) and POCl3 (65 mL, 697 mmol) was added over 10 min, then the mixture was heated to relux for 6 h then cooled to 60° C. and allowed to stir overnight at that temperature. The heterogeneous mixture was cooled and concentrated, the residue was carefully made basic with aq. K2CO3 solution and extracted with EtOAc. The organic layers were combined, washed with H2O and brine, dried (Na2SO4), filtered and the filtrate was concentrated to give an oil. The crude oil was passed through a plug of silica gel (50% EtOAc in hexanes) to give the title compound (32.5 g, 74%) as an orange oil which solidified on standing. MS (ES+) m/e 194 [M+H]+.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4](O)[CH:3]=1.O=P(Cl)(Cl)[Cl:14]>C1(C)C=CC=CC=1>[Cl:14][C:4]1[CH:3]=[C:2]([Cl:1])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=CC(=NC=C1[N+](=O)[O-])O
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir overnight at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The heterogeneous mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 32.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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